5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide
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Overview
Description
The compound with the molecular formula 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide is a chemical entity that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a sulfur atom, and a nitrogen-rich moiety. Its molecular weight is approximately 289.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of This compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 50°C.
Substitution: Sodium hydroxide, potassium tert-butoxide; temperatures around 20°C to 100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with fluorine, sulfur, and nitrogen atoms, such as and .
Uniqueness: The presence of the fluorine atom in This compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy in various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5OS/c13-8-3-1-7(2-4-8)9-10(17-18-16-9)11(19)15-12-14-5-6-20-12/h1-6H,(H,14,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINBACSIRHAZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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